(4Z)-4-[2-(1,3-benzodioxol-5-yl)-4H-chromen-4-ylidene]-2-(furan-2-yl)-1,3-oxazol-5(4H)-one
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Overview
Description
4-[2-(1,3-BENZODIOXOL-5-YL)-4H-CHROMEN-4-YLIDEN]-2-(2-FURYL)-1,3-OXAZOL-5-ONE is a complex organic compound that features a unique combination of benzodioxole, chromen, furan, and oxazole moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(1,3-BENZODIOXOL-5-YL)-4H-CHROMEN-4-YLIDEN]-2-(2-FURYL)-1,3-OXAZOL-5-ONE typically involves multi-step organic reactions. One common approach is the condensation of 2-(1,3-benzodioxol-5-yl)-4H-chromen-4-one with 2-furylamine under acidic conditions to form the intermediate. This intermediate is then cyclized with an appropriate reagent, such as phosphorus oxychloride, to yield the final oxazole product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
4-[2-(1,3-BENZODIOXOL-5-YL)-4H-CHROMEN-4-YLIDEN]-2-(2-FURYL)-1,3-OXAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the oxazole ring or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[2-(1,3-BENZODIOXOL-5-YL)-4H-CHROMEN-4-YLIDEN]-2-(2-FURYL)-1,3-OXAZOL-5-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[2-(1,3-BENZODIOXOL-5-YL)-4H-CHROMEN-4-YLIDEN]-2-(2-FURYL)-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain kinases or proteases by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity . The compound’s structural features allow it to engage in hydrogen bonding, π-π stacking, and hydrophobic interactions with its targets.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-BENZODIOXOL-5-YL)-4H-CHROMEN-4-ONE: Shares the benzodioxole and chromen moieties but lacks the furan and oxazole rings.
4-[2-(1,3-BENZODIOXOL-5-YL)-4H-CHROMEN-4-YLIDEN]-2-(4-METHOXYPHENYL)-1,3-OXAZOL-5-ONE: Similar structure but with a methoxyphenyl group instead of a furyl group.
Uniqueness
4-[2-(1,3-BENZODIOXOL-5-YL)-4H-CHROMEN-4-YLIDEN]-2-(2-FURYL)-1,3-OXAZOL-5-ONE is unique due to its combination of benzodioxole, chromen, furan, and oxazole moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H13NO6 |
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Molecular Weight |
399.4 g/mol |
IUPAC Name |
(4Z)-4-[2-(1,3-benzodioxol-5-yl)chromen-4-ylidene]-2-(furan-2-yl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C23H13NO6/c25-23-21(24-22(30-23)18-6-3-9-26-18)15-11-19(29-16-5-2-1-4-14(15)16)13-7-8-17-20(10-13)28-12-27-17/h1-11H,12H2/b21-15- |
InChI Key |
XTLGKDBKQKWTKX-QNGOZBTKSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C/C(=C/4\C(=O)OC(=N4)C5=CC=CO5)/C6=CC=CC=C6O3 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=C4C(=O)OC(=N4)C5=CC=CO5)C6=CC=CC=C6O3 |
Origin of Product |
United States |
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